molecular formula C10H13NO3 B1317519 methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 157722-44-6

methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B1317519
CAS No.: 157722-44-6
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-RKDXNWHRSA-N
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Description

Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-phenylglycinol.

    Protection: The amino group is protected using a suitable protecting group like a Boc (tert-butoxycarbonyl) group.

    Oxidation: The hydroxyl group is introduced via oxidation reactions, often using reagents like Dess-Martin periodinane.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.

    Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, with different stereochemistry.

    Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: A diastereomer with different spatial arrangement of atoms.

    Methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate: Another diastereomer with distinct stereochemistry.

Uniqueness: Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable for studying stereochemical effects in biological systems and for developing enantioselective synthesis methods.

Properties

IUPAC Name

methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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